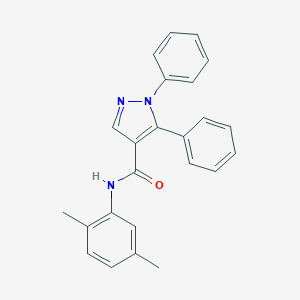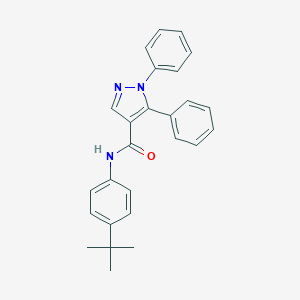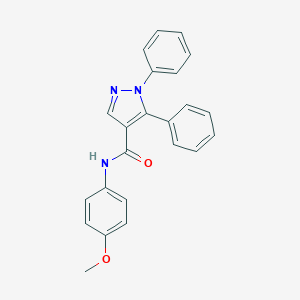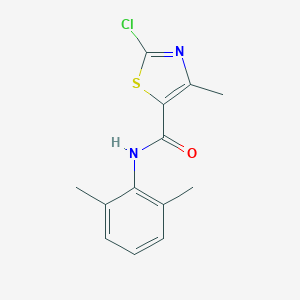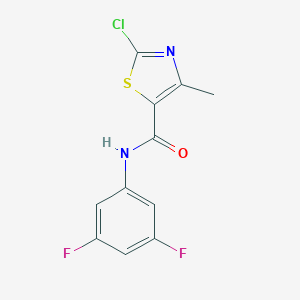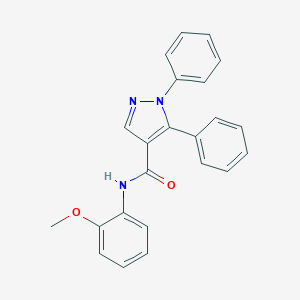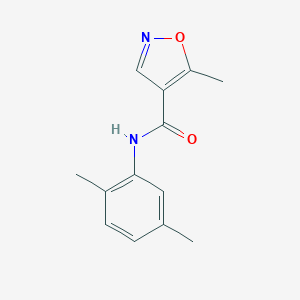
N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DMI, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. DMI is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in the regulation of intracellular signaling pathways.
Wirkmechanismus
DMI is a selective N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide inhibitor, which means it specifically targets the this compound enzyme and prevents it from breaking down cAMP. By inhibiting this compound, DMI increases the levels of cAMP in the brain, which can lead to increased neurotransmitter release and synaptic plasticity. DMI also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMI has been shown to have a variety of biochemical and physiological effects in the brain, including increased levels of cAMP, increased neurotransmitter release, and increased synaptic plasticity. DMI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMI in lab experiments is its specificity for the N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide enzyme, which allows for targeted manipulation of intracellular signaling pathways. However, DMI also has limitations, including its potential for off-target effects and the need for careful attention to reaction conditions and purification methods to ensure the purity of the final product.
Zukünftige Richtungen
Future research on DMI could focus on its potential therapeutic effects in specific neurological disorders, including depression, anxiety, and cognitive impairment. Additionally, further studies could investigate the potential for combination therapy with other drugs to enhance the therapeutic effects of DMI. Finally, future research could also focus on the development of new synthesis methods for DMI that are more efficient and cost-effective.
In conclusion, DMI is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. DMI is a selective N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide inhibitor that has been shown to have anti-inflammatory effects and increase the levels of cAMP in the brain. While DMI has advantages for targeted manipulation of intracellular signaling pathways, it also has limitations that require careful attention to reaction conditions and purification methods. Future research on DMI could focus on its potential therapeutic effects in specific neurological disorders, combination therapy, and new synthesis methods.
Synthesemethoden
DMI can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 5-methylisoxazole-4-carboxylic acid or the reaction of 2,5-dimethylphenyl isocyanate with 5-methyl-4-isoxazolecarboxamide. The synthesis of DMI requires careful attention to reaction conditions and purification methods to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
DMI has been extensively studied for its potential therapeutic effects in various neurological disorders, including depression, anxiety, and cognitive impairment. DMI has been shown to increase the levels of cyclic AMP (cAMP) in the brain, which is involved in the regulation of neurotransmitter release and synaptic plasticity. DMI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-9(2)12(6-8)15-13(16)11-7-14-17-10(11)3/h4-7H,1-3H3,(H,15,16) |
InChI-Schlüssel |
WFBFWKCJPPEAOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287349.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
